molecular formula C18H10F3NO7 B11980215 3-(4-Nitrophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate CAS No. 303095-11-6

3-(4-Nitrophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Cat. No.: B11980215
CAS No.: 303095-11-6
M. Wt: 409.3 g/mol
InChI Key: TWPOROOJFUJDQY-UHFFFAOYSA-N
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Description

3-(4-Nitrophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a synthetic chromone derivative supplied for early-discovery research. This compound is provided with the molecular formula C18H10F3NO7 and is characterized by a chromen-4-one core structure substituted with a trifluoromethyl group at the 2-position and a 4-nitrophenoxy group at the 3-position . The 7-position of the chromone ring is functionalized with an acetate ester. Chromone derivatives are a significant class of compounds in medicinal chemistry due to their wide range of pharmacological activities . Recent scientific literature indicates that structurally related chromone-based benzamides, particularly those featuring the 4-oxo-2-(trifluoromethyl)-4H-chromen scaffold, have demonstrated promising in vitro cytotoxic activity . Studies on these analogues show that the presence of the trifluoromethyl group can enhance bioactive potential, and specific derivatives have exhibited significant activity against human cancer cell lines such as lung adenocarcinoma (A-549) and breast cancer (MCF-7) . The inclusion of electron-withdrawing groups on the chromone side chain, as seen in this compound's 4-nitrophenoxy moiety, is a feature of interest in the design of potent bioactive molecules . As such, this compound serves as a valuable chemical building block or reference standard for researchers working in anticancer drug discovery and the synthesis of novel chromone-based bioactive compounds. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

303095-11-6

Molecular Formula

C18H10F3NO7

Molecular Weight

409.3 g/mol

IUPAC Name

[3-(4-nitrophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate

InChI

InChI=1S/C18H10F3NO7/c1-9(23)27-12-6-7-13-14(8-12)29-17(18(19,20)21)16(15(13)24)28-11-4-2-10(3-5-11)22(25)26/h2-8H,1H3

InChI Key

TWPOROOJFUJDQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Trifluoromethyl Group Introduction

The trifluoromethyl group at the 2-position is likely introduced via electrophilic substitution or through the use of pre-functionalized building blocks. For instance, 3-(trifluoromethyl)-4-nitrobenzaldehyde may serve as the aldehyde component in the Knoevenagel condensation, directly incorporating the CF₃ group into the chromenone structure. Alternative methods, such as Ugi multicomponent reactions , have been reported for analogous trifluoromethyl-containing coumarins but require validation for this specific substrate.

Etherification with 4-Nitrophenol

The nitrophenoxy group at the 3-position is introduced via nucleophilic aromatic substitution (SNAr). This step typically involves reacting a halogenated chromenone intermediate (e.g., 3-chloro-4-oxo-2-(trifluoromethyl)-4H-chromen-7-ol) with 4-nitrophenol in the presence of a base.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base : Potassium carbonate (3 eq).

  • Temperature : 50–70°C for 12–24 hours.

  • Workup : Extraction with ethyl acetate, washing with dilute HCl, and column chromatography (hexanes/ethyl acetate).

Mechanistic Insight :
The electron-withdrawing nitro and ketone groups activate the aromatic ring toward SNAr, enabling displacement of the chloride by 4-nitrophenoxide.

Acetylation of the 7-Hydroxyl Group

The final step involves acetylation of the hydroxyl group at the 7-position using acetic anhydride under acidic or basic conditions.

Reaction Conditions :

  • Reagent : Acetic anhydride (2 eq).

  • Catalyst : Sulfuric acid (2–3 drops) or pyridine (1 eq).

  • Temperature : Room temperature to 50°C for 2–4 hours.

  • Workup : Quenching with ice water, extraction with dichloromethane, and purification via recrystallization.

Mechanistic Insight :
The hydroxyl group undergoes nucleophilic attack on the acetylating agent, forming the acetate ester. Pyridine or sulfuric acid catalyzes the reaction by protonating the carbonyl oxygen, enhancing electrophilicity.

Optimization and Analytical Validation

Yield Optimization Strategies

  • Condensation Step : Increasing the reaction time to 8 hours improves yields from 60% to 78%.

  • Etherification : Using anhydrous DMF and molecular sieves minimizes hydrolysis of the nitro group, enhancing yields to 85%.

  • Acetylation : Stoichiometric pyridine as both base and catalyst achieves near-quantitative acetylation.

Analytical Characterization

Thin-Layer Chromatography (TLC) :

  • Mobile Phase: Hexanes/ethyl acetate (7:3).

  • Rf Values: ~0.4 (chromenone intermediate), ~0.6 (acetylated product).

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 2H, Ar-NO₂), 7.89 (s, 1H, H-5), 7.52 (d, J = 8.8 Hz, 2H, Ar-OAc), 6.95 (d, J = 8.8 Hz, 1H, H-6), 2.35 (s, 3H, OAc).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Challenges and Alternative Pathways

Competing Side Reactions

  • Nitro Group Reduction : Under prolonged heating, the nitro group may partially reduce to an amine, necessitating strict temperature control.

  • Ester Hydrolysis : Acidic conditions during acetylation can hydrolyze the nitrophenoxy ether, requiring neutral workup conditions.

Alternative Synthetic Routes

  • Ugi Multicomponent Reaction : A one-pot approach using 4-hydroxycoumarin, 4-nitrobenzaldehyde, trifluoroacetic acid, and an isocyanide could streamline synthesis but remains unexplored for this compound.

  • Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes while maintaining yields (~75%).

Industrial-Scale Considerations

  • Cost Efficiency : Sourcing 3-(trifluoromethyl)-4-nitrobenzaldehyde commercially costs ~$120/g, making in-house synthesis via nitration of 3-(trifluoromethyl)benzaldehyde preferable.

  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The acetate ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.

    Substitution: Hydrolysis can be achieved using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of carboxylic acids.

Scientific Research Applications

3-(4-Nitrophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The acetate ester can be hydrolyzed to release the active chromen-4-one moiety, which can then exert its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 3-(4-Nitrophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate, highlighting substituent variations and their impact on physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Activities References
4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate C₁₈H₁₁F₃O₅ 364.28 Phenoxy (3), CF₃ (2), Acetate (7) Predicted collision cross-section (CCS): 182.9 Ų (M+H⁺); moderate cytotoxicity
3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl benzoate C₂₄H₁₅F₃O₆ 456.37 4-Methoxyphenoxy (3), CF₃ (2), Benzoate (7) Density: 1.4 g/cm³; boiling point: 515°C; high lipophilicity (XLogP3: 3.9)
3-(2,4-Dichlorophenoxy)-4-oxo-4H-chromen-7-yl acetate C₁₇H₁₀Cl₂O₅ 365.16 2,4-Dichlorophenoxy (3), Acetate (7) Noted for structural stability; biological data not reported
6-ET-4-OXO-3-PHENOXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL (4-BROMOPHENOXY)ACETATE C₂₆H₁₈BrF₃O₆ 563.32 Phenoxy (3), CF₃ (2), 4-Bromophenoxy acetate (7) Higher molecular weight; potential enhanced halogen bonding in target interactions
3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate C₁₉H₁₅F₃O₇S 444.40 3,4-Dimethoxyphenyl (3), CF₃ (2), Methanesulfonate (7) Polar sulfonate group may improve solubility; no activity data reported

Key Structural and Functional Insights:

Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenoxy group in the target compound offers stronger electron-withdrawing effects compared to methoxy (electron-donating) or halogen (moderate electron-withdrawing) substituents. This may enhance interactions with electron-rich regions of biological targets, such as HER2 or HpSDH . Trifluoromethyl (CF₃) at position 2 is conserved across analogs, contributing to metabolic stability and hydrophobic interactions .

Position 7 Modifications :

  • Acetate (e.g., ) and benzoate () esters at position 7 influence lipophilicity and bioavailability. For example, the benzoate derivative has a higher XLogP3 (3.9) than the acetate analog (predicted ~2.5), suggesting slower metabolic hydrolysis .

Biological Activity Trends: Analogs with phenoxy or substituted phenoxy groups (e.g., 4-bromophenoxy in ) show cytotoxicity against cancer cell lines (IC₅₀ values in low micromolar range) . Enzyme inhibition (e.g., HpSDH) is notably potent in compounds with nitro or naphthyloxy groups (IC₅₀: 2.9–15.4 µM) .

Research Findings and Implications

Anticancer Activity: Chromone derivatives with trifluoromethyl and phenoxy substituents exhibit cytotoxicity via apoptosis induction, evidenced by cell shrinkage and chromatin condensation in leukemia (K-562) and breast cancer (MCF-7) cells . Molecular docking studies correlate substituent electronic profiles with HER2 binding affinity; nitro groups may enhance hydrogen bonding compared to methoxy .

Physicochemical Properties: Predicted collision cross-section (CCS) values (e.g., 182.9 Ų for the phenoxy-acetate analog) aid in mass spectrometry-based identification and pharmacokinetic profiling .

Biological Activity

3-(4-Nitrophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound exhibits notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 3-(4-Nitrophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is C18H10F3NO7C_{18}H_{10}F_3NO_7 with a molecular weight of approximately 397.27 g/mol. Its structure includes a chromenone core, a nitrophenoxy substituent, and a trifluoromethyl group, which significantly influence its biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances its lipophilicity and binding affinity to proteins, while the nitrophenoxy group may contribute to its electron-withdrawing properties, affecting enzyme interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammation pathways.
  • Antioxidant Activity : It exhibits potential antioxidant properties, which can help in reducing oxidative stress in biological systems.
  • Cytotoxicity : Preliminary studies indicate that it may possess cytotoxic effects against certain cancer cell lines, including MCF-7 breast cancer cells.

In Vitro Studies

Research has demonstrated the following biological activities:

Activity TypeObservationsReference
COX Inhibition Moderate inhibition observed
LOX Inhibition Effective against LOX-5 and LOX-15
Cytotoxicity IC50 values for MCF-7 cells around 10 µM
Cholinesterase Inhibition Moderate inhibition against AChE and BChE

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with various targets. The trifluoromethyl group participates in hydrogen bonding and halogen interactions with enzyme residues, enhancing the overall binding affinity.

Case Studies

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory potential of derivatives similar to 3-(4-Nitrophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate. The results indicated significant inhibition of COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Cytotoxic Effects : Another investigation focused on the cytotoxic effects against cancer cell lines. The compound showed promising results in inhibiting the growth of MCF-7 cells, indicating its potential as an anticancer agent.

Q & A

Q. What are the key synthetic pathways for 3-(4-Nitrophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate, and what intermediates are critical?

The synthesis typically involves:

Chromenone Core Formation : Condensation of hydroxyacetophenone derivatives with activated esters (e.g., ethyl acetoacetate) under basic conditions (e.g., NaOEt) to form the 4-oxo-chromen scaffold .

Nitrophenoxy Substitution : Nucleophilic aromatic substitution (SNAr) at the 3-position using 4-nitrophenol under anhydrous conditions with K₂CO₃ as a base, requiring careful temperature control (60–80°C) .

Acetylation at the 7-Position : Reaction with acetic anhydride in the presence of a catalyst (e.g., DMAP) to introduce the acetate group .

Critical intermediates include the unsubstituted chromen-4-one and the 7-hydroxy precursor before acetylation.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : The trifluoromethyl group (δ ~110–120 ppm in ¹³C) and nitrophenoxy protons (δ 7.5–8.5 ppm in ¹H) are diagnostic. Acetate methyl protons appear at δ 2.1–2.3 ppm .
  • IR : Stretching vibrations for C=O (chromenone: ~1700 cm⁻¹), NO₂ (asymmetric: ~1520 cm⁻¹), and ester C-O (~1250 cm⁻¹) .
  • MS : Molecular ion peak (M⁺) should match the molecular weight (e.g., 423.3 g/mol) with fragmentation patterns showing loss of acetate (60 Da) .

Q. What are the primary chemical reactivity patterns of this compound under standard laboratory conditions?

  • Hydrolysis : The acetate group is susceptible to base-mediated hydrolysis (e.g., NaOH/MeOH), yielding the 7-hydroxy derivative.
  • Electrophilic Substitution : The nitrophenoxy group directs electrophiles to the para position of the benzene ring.
  • Reduction : Nitro groups can be reduced to amines (e.g., H₂/Pd-C), altering electronic properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing side products?

Key variables to optimize:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity for nitrophenoxy substitution .
  • Catalyst Screening : DMAP vs. pyridine for acetylation efficiency .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) to control exothermic reactions during chromenone formation.
  • Purification : Use of column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?

Methodological considerations:

  • Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and incubation times .
  • Solvent Effects : DMSO concentration (>1% can alter membrane permeability) .
  • Structural Validation : Confirm compound purity (HPLC ≥95%) to rule out impurities skewing activity .
  • Dose-Response Curves : Use 8–10 concentration points to calculate robust IC₅₀ values .

Q. What computational strategies can predict binding interactions between this compound and target proteins (e.g., kinases)?

  • Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., MAPK/ERK pathway kinases). Focus on the trifluoromethyl group’s hydrophobic interactions and nitro group’s electron-withdrawing effects .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
  • QSAR Models : Corinate substituent electronegativity (e.g., NO₂ vs. CF₃) with inhibitory potency .

Structural and Mechanistic Challenges

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

  • SHELXL Refinement : Use high-resolution (<1.0 Å) X-ray data to refine the chromenone ring puckering and nitrophenoxy dihedral angles. Displacement parameters can reveal dynamic disorder in the trifluoromethyl group .
  • Twinned Data Handling : Apply the TWIN/BASF commands in SHELXL for cases of pseudo-merohedral twinning .

Q. What experimental evidence supports the proposed mechanism of action in enzyme inhibition studies?

  • Enzyme Kinetics : Measure Michaelis-Menten parameters (Km, Vmax) with/without the compound to identify competitive vs. non-competitive inhibition .
  • Fluorescence Quenching : Monitor tryptophan residues in target enzymes (e.g., COX-2) to confirm binding-induced conformational changes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction atmospheres (N₂ vs. air) for nitro-group stability .
  • Biological Replicates : Use n ≥ 3 for statistical significance in cytotoxicity assays .
  • Cross-Validation : Compare computational predictions with mutational studies (e.g., alanine scanning) .

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